molecular formula C11H17NO3S B7510541 N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide

N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide

Cat. No. B7510541
M. Wt: 243.32 g/mol
InChI Key: KVNIYBPMXFEIIB-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide, commonly known as MMSE or NS6740, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective modulator of the GABA-A receptor, which plays a crucial role in regulating the excitability of neurons in the brain. In

Scientific Research Applications

MMSE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and hypnotic effects in animal models. MMSE has also been investigated for its potential as a treatment for alcohol withdrawal syndrome, epilepsy, and anxiety disorders.

Mechanism of Action

MMSE selectively modulates the GABA-A receptor, which is a ligand-gated ion channel that is widely distributed in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter GABA on neuronal activity. MMSE enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the frequency of chloride ion channel opening and hyperpolarizes the neuron.
Biochemical and physiological effects:
MMSE has been shown to have a range of biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability and anxiolytic effects. MMSE also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

MMSE has several advantages for use in lab experiments. It is highly selective for the GABA-A receptor and has a low affinity for other receptor types, which reduces the risk of off-target effects. MMSE is also stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, MMSE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MMSE. One area of interest is the development of new analogs of MMSE that have improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential therapeutic applications of MMSE in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, the mechanisms underlying the biochemical and physiological effects of MMSE need further exploration to fully understand its therapeutic potential.
Conclusion:
In conclusion, MMSE is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the GABA-A receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and behavior. The synthesis of MMSE is a complex process that requires specialized equipment and careful handling of hazardous chemicals. Future research on MMSE will likely focus on the development of new analogs, the investigation of its therapeutic potential in other disorders, and the exploration of its biochemical and physiological effects.

Synthesis Methods

The synthesis of MMSE involves the reaction of N-methylmethanesulfonamide with 2-methoxyphenylethylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure MMSE. The synthesis of MMSE is a complex process that requires careful handling of hazardous chemicals and specialized equipment.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(12(2)16(4,13)14)10-7-5-6-8-11(10)15-3/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNIYBPMXFEIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide

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